3-{[(4-nitrophenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide
Description
The compound “3-{[(4-nitrophenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The molecule also contains a nitrophenyl group, an acetyl group, and an amide group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR and 13C-NMR data provide information about the hydrogen and carbon atoms in the molecule . The IR spectrum provides information about the functional groups present in the molecule .Chemical Reactions Analysis
The thiazole ring in the molecule can undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution . The compound can also react with other molecules to form new compounds with potential biological activities .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various analytical techniques. For instance, the mass of the molecule can be determined using mass spectrometry . The solubility of the compound in various solvents can also be determined .Future Directions
The compound “3-{[(4-nitrophenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide” and its derivatives have potential applications in the field of medicinal chemistry. They could be further studied for their antimicrobial, antifungal, and antitumor activities . Future research could also focus on the synthesis of new derivatives and the exploration of their biological activities .
Properties
IUPAC Name |
3-[[2-(4-nitrophenyl)acetyl]amino]-N-(1,3-thiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S/c23-16(10-12-4-6-15(7-5-12)22(25)26)20-14-3-1-2-13(11-14)17(24)21-18-19-8-9-27-18/h1-9,11H,10H2,(H,20,23)(H,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNDPNIFJYOGTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=NC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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